An In-depth Technical Guide to Protein Salting Out with Ammonium Sulfate
An In-depth Technical Guide to Protein Salting Out with Ammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical principles, experimental protocols, and critical factors involved in the salting out of proteins using ammonium (B1175870) sulfate (B86663). This technique remains a cornerstone of protein purification and fractionation, valued for its efficiency, scalability, and non-denaturing properties.[1][2]
The Physicochemical Mechanism of Salting Out
At its core, protein precipitation via salting out is a process that modulates a protein's solubility by increasing the ionic strength of the solution.[3] While seemingly straightforward, the underlying mechanism is a complex interplay of interactions between the protein, water molecules, and salt ions.
The Critical Role of the Hydration Layer
In an aqueous environment, proteins are surrounded by a hydration layer, a shell of closely associated water molecules.[1][4] This layer, typically 0.3 to 0.4 grams of water per gram of protein, is crucial for maintaining the protein's native conformation and solubility.[4] The interactions within this layer are threefold:
-
Ion Hydration: Occurs between charged amino acid side chains (e.g., Aspartate, Glutamate, Lysine) and water.[4]
-
Hydrogen Bonding: Forms between polar groups (e.g., Serine, Threonine) and water.[4]
-
Hydrophobic Hydration: Involves the ordering of water molecules around nonpolar residues (e.g., Valine, Leucine), which is energetically unfavorable due to a decrease in entropy.[4]
Competition for Solvation
When a highly soluble salt like ammonium sulfate is introduced at high concentrations, its ions (NH₄⁺ and SO₄²⁻) demand hydration.[3] These ions effectively compete with the protein for water molecules, stripping away the protein's essential hydration layer.[5] This desolvation exposes hydrophobic patches on the protein's surface.[2]
Promotion of Hydrophobic Interactions
The increased surface tension of the water caused by the high salt concentration enhances hydrophobic interactions between protein molecules.[1][4] To minimize their contact with the now less favorable solvent environment, proteins begin to self-associate, with their exposed hydrophobic regions interacting with one another.[3][4][6] This self-association leads to the formation of aggregates, which grow in size until they precipitate out of the solution.[6][7] This entire process is energetically favorable as it increases the overall entropy of the system.[1]
The Hofmeister Series: Efficacy of Ions
The effectiveness of a salt in precipitating proteins is described by the Hofmeister series, which ranks ions based on their ability to "salt out" or "salt in" proteins.[8] Ions that are effective at salting out, like sulfate (SO₄²⁻), are termed "kosmotropes."[9] They tend to stabilize protein structures and increase the surface tension of water.[4][9] In contrast, "chaotropes" (e.g., thiocyanate) destabilize protein structure and are used for salting in.[9]
Ammonium sulfate is the preferred salt for this technique because it combines a highly kosmotropic anion (sulfate) with a univalent cation (ammonium), is highly soluble, readily available in pure form, and relatively inexpensive.[1][9]
The underlying mechanism of the Hofmeister series is attributed to the varying effects of ions on the water-mediated protein-cosolvent interaction, rather than a significant change in the protein's hydration shell itself.[10]
Caption: Mechanism of protein salting out with ammonium sulfate.
Quantitative Data: Protein Precipitation Ranges
Different proteins precipitate at different ammonium sulfate concentrations. This differential solubility is the basis for fractional precipitation, a method to separate proteins from a mixture.[3] Generally, proteins with higher molecular weights or larger hydrophobic surface areas tend to precipitate at lower salt concentrations.
The following table summarizes the typical ammonium sulfate saturation percentages required for the precipitation of common proteins. Note that these values can be influenced by factors such as pH, temperature, and initial protein concentration.
| Protein | Molecular Weight (kDa) | Typical Precipitation Range (% Saturation) |
| Fibrinogen | 340 | 20-25% |
| Myosin | 470 | 35-45% |
| Immunoglobulin G (IgG) | 150 | 40-45%[4] |
| Catalase | 250 | 40-55% |
| Hemoglobin | 64.5 | 60-70% |
| Serum Albumin | 66.5 | 70-80% |
| Lysozyme | 14.3 | 70-90% |
Data compiled from various biochemical resources. The exact precipitation point for a specific protein should be determined empirically.
Detailed Experimental Protocol: Fractional Precipitation
This protocol outlines a general procedure for the fractional precipitation of a target protein from a complex mixture.
Materials
-
Protein solution (clarified by centrifugation or filtration)
-
Solid, high-purity ammonium sulfate
-
Stir plate and magnetic stir bar
-
Ice bath
-
Refrigerated centrifuge with appropriate rotor and tubes
-
Resolubilization buffer (e.g., PBS, Tris-HCl at a desired pH)
-
Dialysis tubing or desalting column
Procedure
-
Preparation:
-
Measure the initial volume of the clarified protein solution.
-
Chill the solution to 4°C in an ice bath. Place the beaker on a magnetic stir plate and begin gentle stirring. It is crucial to avoid foaming, which can cause protein denaturation.[11]
-
-
First Precipitation Cut (Removing Contaminants):
-
Determine the ammonium sulfate concentration needed to precipitate contaminant proteins while leaving the target protein in solution. This is often a lower percentage (e.g., 30-40% saturation).
-
Slowly add the calculated amount of solid ammonium sulfate to the stirring solution.[11] Allow the salt to dissolve completely between additions.
-
Once all the salt is dissolved, continue stirring gently on ice for a minimum of 30 minutes to allow for equilibration and complete precipitation.
-
Transfer the solution to centrifuge tubes and centrifuge at approximately 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully decant the supernatant, which contains the target protein, into a clean, chilled beaker. Discard the pellet.
-
-
Second Precipitation Cut (Precipitating the Target Protein):
-
Measure the volume of the recovered supernatant.
-
Calculate the amount of additional ammonium sulfate required to reach the desired saturation level to precipitate the target protein (e.g., increasing from 40% to 70% saturation).
-
Repeat the process of slowly adding the salt with gentle stirring on ice.
-
Incubate on ice with stirring for at least 30 minutes.
-
Centrifuge the solution as before to pellet the precipitated target protein.
-
Carefully decant and discard the supernatant, which now contains any proteins that are soluble at this higher salt concentration.
-
-
Resolubilization and Desalting:
-
Resuspend the protein pellet in a minimal volume of a suitable buffer.[12] The buffer choice will depend on downstream applications.
-
The high concentration of ammonium sulfate must be removed. This is typically achieved through:
-
Dialysis: Place the resuspended protein solution in dialysis tubing and dialyze against several changes of a large volume of the desired buffer.
-
Gel Filtration/Desalting Column: For faster salt removal, pass the solution through a desalting column.
-
-
Caption: Experimental workflow for fractional protein precipitation.
Critical Factors Influencing Salting Out
The efficiency and selectivity of ammonium sulfate precipitation are influenced by several parameters that must be carefully controlled:
-
Protein Concentration: The initial concentration of the protein affects the amount of salt required for precipitation.[9] More concentrated protein solutions generally require less salt to precipitate.
-
pH: Protein solubility is lowest at its isoelectric point (pI), where the net charge is zero. Performing precipitation near the pI can reduce the amount of salt needed. However, care must be taken as some proteins are unstable and may denature at their pI. The addition of solid ammonium sulfate can also lower the pH of the solution.[1]
-
Temperature: While most protein purification steps are performed at low temperatures (e.g., 4°C) to minimize proteolysis and denaturation, protein solubility generally decreases at higher temperatures in high salt concentrations.[9] Therefore, conducting salting out at room temperature can sometimes be more effective, provided the protein is stable.[9]
-
Purity of the Sample: The presence of other macromolecules, such as nucleic acids or lipids, can interfere with the precipitation process.
Advantages and Limitations
Advantages:
-
Non-denaturing: The process is generally mild and preserves the biological activity of the protein.[4]
-
Concentration: It is an effective method for concentrating dilute protein solutions.[1][13]
-
Scalability: The procedure is easily scalable for large volumes of protein extract.[1]
-
Cost-Effective: Ammonium sulfate is an inexpensive reagent.[1]
-
Stabilizing Effect: The high salt concentration inhibits microbial growth and can stabilize proteins for storage.[1]
Limitations:
-
Low Resolution: It is a relatively crude fractionation technique and usually does not yield a pure protein in a single step.[9]
-
Empirical Nature: The optimal salt concentrations often need to be determined empirically for each new protein mixture.
-
Downstream Processing: The precipitated protein is in a high salt buffer and requires a subsequent desalting step, such as dialysis or gel filtration, which can lead to sample dilution.
References
- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Salting out - Wikipedia [en.wikipedia.org]
- 4. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Re: What is the mechanism of 'salting-out' or 'salting in' [madsci.org]
- 8. Hofmeister series - Wikipedia [en.wikipedia.org]
- 9. Concentration/fractionation of proteins by salting out [mail.almerja.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. static.igem.org [static.igem.org]
- 13. plaza.umin.ac.jp [plaza.umin.ac.jp]
